
(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound (3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(2-(trifluoromethoxy)phenyl)methanone is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The crystal structure of a similar compound has been reported . The compound is monoclinic, with a specific set of atomic coordinates and displacement parameters .Scientific Research Applications
Antimicrobial and Phytotoxic Screening
Pyrazolines, including derivatives related to the compound , have been synthesized and subjected to antimicrobial and phytotoxic assays. These compounds, such as those studied by (Mumtaz et al., 2015), show significant antimicrobial activities, suggesting potential applications in controlling microbial infections.
Molecular Interaction Studies
The molecular interactions of similar compounds have been studied, for instance, in cannabinoid receptor research. Such studies provide insights into the steric binding interactions of these compounds, as explored by (Shim et al., 2002). This information is valuable for the development of receptor-targeted therapies.
Antibacterial and Antifungal Agents
Some derivatives have been found to exhibit good antibacterial and antifungal activities, comparable to standard drugs like ciprofloxacin and fluconazole. This is exemplified in the work of (Kumar et al., 2012). Their effectiveness against various pathogens indicates their potential as antimicrobial agents.
Corrosion Inhibition
Pyrazole derivatives have been investigated for their role in corrosion inhibition, particularly on mild steel in acidic environments. The study by (Yadav et al., 2015) demonstrated that these compounds can effectively protect metals against corrosion, suggesting their application in industrial maintenance.
Structural and Thermal Analysis
Research has been conducted on the crystal structure, thermal properties, and theoretical calculations of related compounds. For example, (Karthik et al., 2021) explored these aspects to understand the stability and behavior of such compounds under different conditions.
Enzyme Inhibitory Activity
Studies like that of (Cetin et al., 2021) have investigated the enzyme inhibitory activities of pyrazole derivatives. This research is crucial in developing new drugs targeting specific enzymes related to diseases.
Anticancer and Antimicrobial Agents
Compounds in this category have also been evaluated for their potential as anticancer and antimicrobial agents. The work by (Katariya et al., 2021) highlights the promising bioactivity of these compounds, opening avenues for new therapeutic agents.
Biological Activity Studies
The biological activities of N-phenylpyrazolyl aryl methanones derivatives, including herbicidal and insecticidal activities, have been studied by (Wang et al., 2015). Such research is essential for developing new agrochemicals.
Properties
IUPAC Name |
[3-(1-methylpyrazol-3-yl)piperidin-1-yl]-[2-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-22-10-8-14(21-22)12-5-4-9-23(11-12)16(24)13-6-2-3-7-15(13)25-17(18,19)20/h2-3,6-8,10,12H,4-5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMOROLUBUELOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
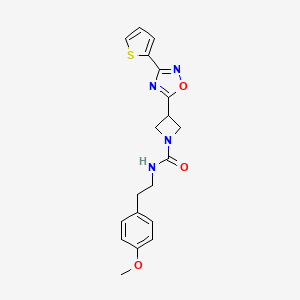

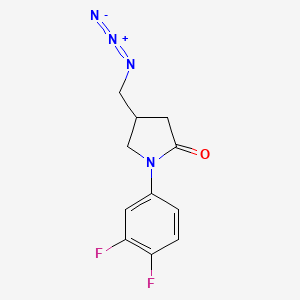
![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/no-structure.png)

![4-cyclopropyl-6-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine](/img/structure/B2983920.png)
![5-(allylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2983921.png)
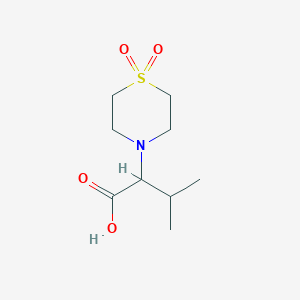
![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B2983923.png)
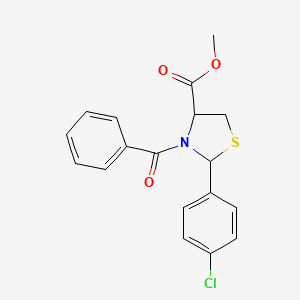
![1-(4-Methoxyphenyl)-3-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]thiourea](/img/structure/B2983926.png)
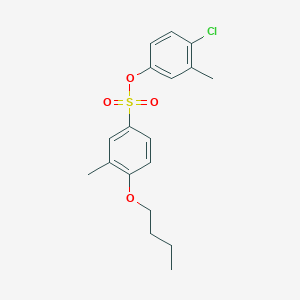
![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-prop-2-enylacetamide](/img/structure/B2983934.png)
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2983937.png)
